molecular formula C15H14N2O B13688834 2-(4-Methyl-1-naphthyl)imidazole-5-methanol

2-(4-Methyl-1-naphthyl)imidazole-5-methanol

Cat. No.: B13688834
M. Wt: 238.28 g/mol
InChI Key: DARAMVOWKBEPDT-UHFFFAOYSA-N
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Description

2-(4-Methyl-1-naphthyl)imidazole-5-methanol is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a naphthyl group, which is a derivative of naphthalene, and a methanol group attached to the imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-1-naphthyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production of this compound may involve multi-component reactions, where α-azido chalcones, aryl aldehydes, and anilines are used in the presence of erbium triflate as a catalyst . This method ensures high yields and functional group tolerance, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methyl-1-naphthyl)imidazole-5-methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce halogen atoms into the molecule.

Mechanism of Action

The mechanism by which 2-(4-Methyl-1-naphthyl)imidazole-5-methanol exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial cells. The compound’s structure allows it to interact with specific proteins, disrupting their function and leading to the desired biological effect .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-(4-Methyl-1-naphthyl)imidazole-5-methanol is unique due to the presence of the naphthyl group, which enhances its chemical reactivity and potential biological activities. This structural feature distinguishes it from other imidazole derivatives and contributes to its versatility in various applications .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

[2-(4-methylnaphthalen-1-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C15H14N2O/c1-10-6-7-14(13-5-3-2-4-12(10)13)15-16-8-11(9-18)17-15/h2-8,18H,9H2,1H3,(H,16,17)

InChI Key

DARAMVOWKBEPDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C3=NC=C(N3)CO

Origin of Product

United States

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